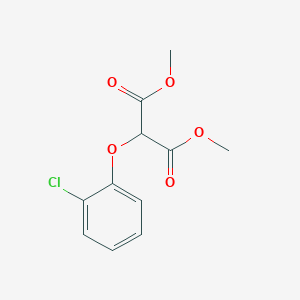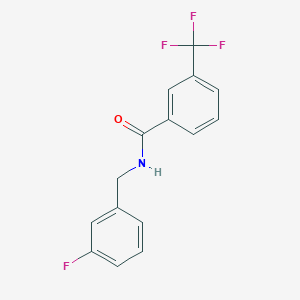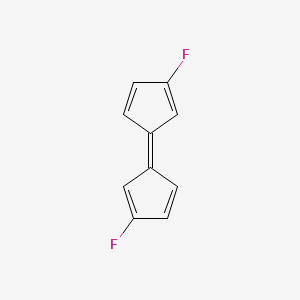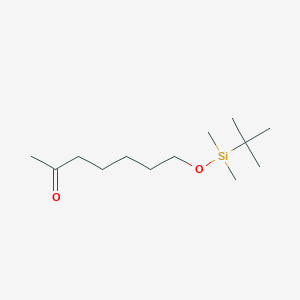
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a bromophenyl group and a tetrahydronaphthalene core, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde and N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Key Steps:
Reaction Conditions: Typical conditions include solvents like methanol or ethanol, temperatures ranging from room temperature to reflux, and reaction times varying from a few hours to overnight.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents, temperatures ranging from 0°C to reflux.
Reduction: Lithium aluminum hydride in dry ether, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents, room temperature to elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a biological probe to study receptor-ligand interactions due to its structural similarity to certain bioactive molecules.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry:
Material Science: It finds applications in material science for the development of novel polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: The compound may interact with specific receptors in the CNS, modulating neurotransmitter activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group, leading to different pharmacological properties.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromophenyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both the bromophenyl group and the N-methyl group in rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H18BrN |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H18BrN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17+/m0/s1 |
InChI Key |
RHZPRTGVQUYQFA-WMLDXEAASA-N |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)

![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)


